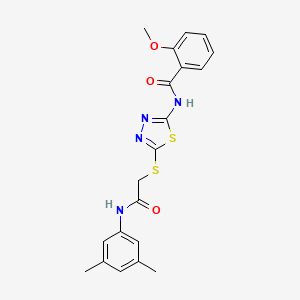

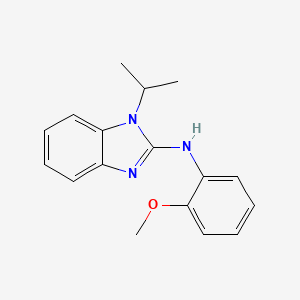

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde was prepared from 5-bromo-1H-indole-3-formaldehyde through N-acylation reaction . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, in the case of a methoxy group in the benzene ring and an allyl group at the nitrogen atom, the formation of benzimidazoles was observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of 1-(1-BENZYL-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-2-BROMO-PROPAN-1-ONE were reported .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including “2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one,” have been studied for their potential as antiviral agents. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that similar compounds could be developed for therapeutic use .

Anti-inflammatory and Analgesic Properties

The indole nucleus is a common feature in many compounds with anti-inflammatory and analgesic activities. Derivatives of indole have been compared with established medications like indomethacin and celecoxib, indicating their potential in reducing inflammation and pain with a lower ulcerogenic index .

Antitubercular Activity

Indole-based compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. These studies are crucial for developing new treatments for tuberculosis, especially given the rise of drug-resistant strains. The structural diversity of indole derivatives allows for the synthesis of compounds with potent antitubercular activity .

Anticancer Applications

The indole moiety is a prevalent structure in many natural and synthetic compounds with anticancer properties. Researchers are particularly interested in indole derivatives for their role in cell biology and their ability to treat various types of cancer cells. The synthesis of novel indole derivatives continues to be a significant area of research for potential cancer therapies .

Antimicrobial Effects

“2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one” and its related indole derivatives exhibit antimicrobial properties. These compounds can be effective against a broad spectrum of microorganisms, including bacteria and fungi. The development of new antimicrobial agents is critical in the fight against antibiotic-resistant pathogens .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in the metabolic pathways related to diabetic complications. Inhibiting these enzymes can be a therapeutic strategy for managing diabetes-related disorders .

Propiedades

IUPAC Name |

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNLOKJCYMXMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)

![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)

amine](/img/structure/B2853513.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)

![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)

![N-(2-ethylphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2853527.png)